molecular formula C23H21F3N4O B15119187 2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine

2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B15119187
M. Wt: 426.4 g/mol
InChI Key: CETGBJREVBCINW-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is unique due to the combination of its structural features. The presence of both the piperazine and pyrimidine rings, along with the trifluoromethyl group, provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C23H21F3N4O

Molecular Weight

426.4 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone

InChI

InChI=1S/C23H21F3N4O/c24-23(25,26)19-11-12-27-21(28-19)22(31)30-15-13-29(14-16-30)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,20H,13-16H2

InChI Key

CETGBJREVBCINW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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